1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C20H15ClN2OS and its molecular weight is 366.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Docking A series of novel pyridine and fused pyridine derivatives, starting from a base compound similar in structure to the compound of interest, have been synthesized. These compounds were evaluated for their antimicrobial and antioxidant activities. Molecular docking screenings towards GlcN-6-P synthase as the target protein indicated moderate to good binding energies, suggesting potential for further drug development (Flefel et al., 2018).
Oxidative Conversion Techniques Research into the oxidation of benzylic sp3 C–H bonds to carbonyl groups using potassium persulfate explores the potential for converting benzyl substrates, including those related to the compound , into aryl carbonyl compounds such as acetophenones and benzophenones. This halogen-free method presents a mild, metal-free alternative for synthesizing carbonyl derivatives (Hu et al., 2017).
Crystal Structure Determination The crystal structure determination of compounds structurally related to 1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been reported, providing insights into the molecular configuration and the impact of substitutions on the core pyridine structure. Such studies are crucial for understanding the interaction of these compounds with biological targets (Moustafa & Girgis, 2007).
Photophysical Properties and Structural Insights Investigations into the photophysical properties and structural characteristics of derivatives offer insights into the potential applications of such compounds in materials science and drug design. Structural analyses, including X-ray crystallography and computational studies, shed light on the electronic and optical properties of these molecules, which can be pivotal for developing new materials or therapeutic agents (Joy et al., 2018).
properties
IUPAC Name |
1-benzyl-6-(4-chlorophenyl)-4-methylsulfanyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-25-19-11-18(15-7-9-16(21)10-8-15)23(20(24)17(19)12-22)13-14-5-3-2-4-6-14/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWNHGFSBAGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C(=C1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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